DBCO-acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

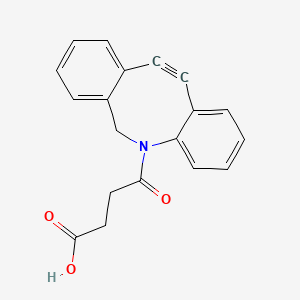

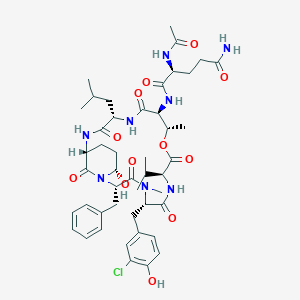

Dibenzocyclooctyne-acid, commonly referred to as DBCO-acid, is a compound widely used in the field of click chemistry. It is a cleavable antibody-drug conjugate linker that contains a dibenzocyclooctyne group. This group is known for its ability to undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups, making it a valuable reagent in bioorthogonal chemistry .

Mechanism of Action

Target of Action

DBCO-acid, also known as Dibenzocyclooctyne-acid, is primarily used in strain-promoted copper-free azide-alkyne click chemistry reactions . It reacts selectively with azide functionalized compounds or biomolecules . In the context of drug delivery, this compound can be used for the surface modification of eight-arm poly(ethylene glycol), making it susceptible to strain promoted alkyne-azide cycloaddition (SPAAC) with PEG-bis-azide leading to the formation of hydrogels .

Mode of Action

The mode of action of this compound involves a reaction with azides without the need for a Cu (I) catalyst due to the strained nature of the alkyne, resulting in the formation of a fast and stable triazole linkage . This reaction is part of a set of bio-orthogonal click reactions, a set of reactions exclusively targeting non-native molecules within biological systems .

Biochemical Pathways

In the biochemical context, this compound is used to modify hyaluronic acid (HA) with DBCO, producing HA-PEG4-DBCO, which is then conjugated with 4-arm PEG azide through SPAAC . This process leads to the formation of cross-linkable hyaluronic acid derived hydrogels .

Pharmacokinetics

Its use in drug delivery systems suggests that its adme properties would be largely dependent on the specific drug delivery system in which it is incorporated .

Result of Action

The result of this compound’s action is the formation of a stable triazole linkage . This linkage is used in the creation of hydrogels, which are useful for protein immobilization . In the context of drug delivery, these hydrogels can be used as injectable scaffolds in the engineering of cartilage tissue .

Action Environment

The action of this compound is influenced by the presence of azide functionalized compounds or biomolecules, as these are necessary for the strain-promoted alkyne-azide cycloaddition (SPAAC) to occur .

Biochemical Analysis

Biochemical Properties

DBCO-acid plays a significant role in biochemical reactions, particularly in the field of click chemistry . It interacts with azide-tagged molecules or biomolecules to form a stable triazole .

Cellular Effects

The effects of this compound on cells are primarily related to its ability to modify cellular proteins and lipids . Through SPAAC, this compound can selectively label cellular target proteins and lipids, allowing for specific studies of drug target engagement with drug surrogates in live cells . This modification can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its ability to undergo SPAAC with azide-containing molecules . This reaction results in the formation of a stable triazole linkage . The DBCO group in this compound can bind to azide-tagged molecules, leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, this compound demonstrates stability and minimal degradation, making it suitable for long-term studies . The reactivity of the DBCO functional group can decrease over time due to oxidation and addition of water to the triple bond .

Dosage Effects in Animal Models

Its biocompatibility and lack of requirement for a copper catalyst make it a promising candidate for in-vivo studies .

Metabolic Pathways

This compound is involved in the metabolic pathway of sialic acids . It can be incorporated onto azido-modified sialic acid through SPAAC .

Transport and Distribution

This compound can be transported and distributed within cells and tissues through its ability to undergo SPAAC with azide-tagged molecules . This allows this compound to be localized or accumulated in specific areas within the cell .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are largely dependent on the azide-tagged molecules it interacts with . The SPAAC reaction allows this compound to be directed to specific compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DBCO-acid typically involves the functionalization of cyclooctyne derivatives. One common method includes the intramolecular Heck reaction between 2-vinylbenzaldehyde and 2-bromoaniline, followed by further functionalization to introduce the dibenzocyclooctyne group . The reaction conditions often require the use of palladium catalysts and specific ligands to achieve high yields and selectivity.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process includes the use of advanced purification techniques such as chromatography and crystallization to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions: DBCO-acid primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This type of reaction is highly specific and does not require the use of copper catalysts, making it suitable for biological applications .

Common Reagents and Conditions: The SPAAC reaction involving this compound typically uses azide-functionalized molecules as the reactants. The reaction can be carried out in aqueous buffers or organic solvents, depending on the properties of the substrate molecules .

Major Products Formed: The major products formed from the SPAAC reaction are stable triazole linkages. These linkages are highly stable and can be used for various applications, including bioconjugation and molecular labeling .

Scientific Research Applications

DBCO-acid has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used for the synthesis of complex molecules through click chemistry reactions . In biology, this compound is employed for labeling and tracking biomolecules, such as proteins and nucleic acids, in live cells and animals . In medicine, it is used in the development of antibody-drug conjugates for targeted drug delivery . In industry, this compound is utilized for the surface modification of materials to enhance their properties .

Comparison with Similar Compounds

Similar Compounds: Some similar compounds to DBCO-acid include:

- Dibenzocyclooctyne-amine

- Dibenzocyclooctyne-N-hydroxysuccinimidyl ester

- Dibenzocyclooctyne-PEG4-acid

Uniqueness: this compound is unique due to its ability to undergo SPAAC reactions without the need for copper catalysts. This property makes it highly suitable for bioorthogonal chemistry applications, where the presence of copper can be toxic to biological systems .

Properties

IUPAC Name |

4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO3/c21-18(11-12-19(22)23)20-13-16-7-2-1-5-14(16)9-10-15-6-3-4-8-17(15)20/h1-8H,11-13H2,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDLOVDOICXITOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353016-70-2 |

Source

|

| Record name | 11,12-Didehydro-gamma-oxodibenz[b,f]azocine-5(6H)-butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does DBCO-acid facilitate surface functionalization? What makes it suitable for this purpose?

A1: this compound plays a crucial role in surface functionalization due to its ability to participate in copper-free click chemistry reactions, specifically strain-promoted alkyne-azide cycloaddition (SPAAC). The DBCO moiety readily reacts with azide-containing molecules, forming a stable triazole linkage. [] This reaction is highly selective, efficient, and proceeds under mild conditions without requiring toxic copper catalysts, making it ideal for bioconjugation and surface modification applications.

Q2: What are the advantages of using thiol-alkyne click chemistry over azide-alkyne click chemistry in conjunction with this compound for surface functionalization, as highlighted by the research?

A2: While the research demonstrated that both azide-alkyne and thiol-alkyne click chemistry are viable methods for surface functionalization using this compound, the study revealed that the thiol-alkyne route resulted in a higher density of immobilized molecules on the surface. [] This difference in immobilization efficiency could be attributed to factors like reaction kinetics, steric hindrance, or the stability of the formed linkages. The higher surface density achievable with thiol-alkyne click chemistry makes it a potentially more advantageous approach, particularly when aiming for a high density of functional molecules on the surface, which is often desirable in biological applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,5-dioxopyrrolidin-1-yl) 6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoate;tetrafluoroborate](/img/structure/B606872.png)

![(2Z,6S)-16-methoxy-6,11,11-trimethyl-5,8,13-triazatetracyclo[10.7.0.03,8.014,19]nonadeca-1(12),2,9,14(19),15,17-hexaene-4,7-dione](/img/structure/B606884.png)